3,5-Dibromo-4-methylbenzohydrazide
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Overview
Description
3,5-Dibromo-4-methylbenzohydrazide: is an organic compound belonging to the family of benzohydrazides. It is characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, along with a hydrazide functional group. This compound has a molecular formula of C8H8Br2N2O and a molecular weight of 307.973 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methylbenzohydrazide typically involves the bromination of p-cresol followed by the introduction of the hydrazide group. One common method involves the use of p-cresol and bromine as raw materials. The reaction is carried out in a solvent-free continuous pipeline reaction device, which allows for precise control of the material ratio and temperature. This method results in a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves low-temperature bromination followed by high-temperature bromination, hydrolysis, dehydration, and drying. This method is efficient, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
3,5-Dibromo-4-methylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reactant in Suzuki-Miyaura cross-coupling reactions and the synthesis of blue fluorescent dye derivatives for organic light-emitting diodes.
Biology: Investigated for its potential as an anticancer agent through the synthesis of podophyllotoxin mimetic pyridopyrazoles.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative decarboxylation, leading to the formation of 2,6-dibromohydroquinone. This intermediate is then further metabolized through a series of enzymatic reactions, ultimately resulting in the formation of β-ketoadipate . The specific enzymes involved in this pathway include NAD(P)H-dependent flavin monooxygenase and dioxygenase .
Comparison with Similar Compounds
3,5-Dibromo-2-hydroxybenzylidene-2-hydroxy-3-methylbenzohydrazide: This compound shares a similar structure but has additional hydroxyl groups.
3,5-Dibromo-4-hydroxybenzoate: Another related compound with similar bromine substitution but different functional groups.
Uniqueness: 3,5-Dibromo-4-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of a hydrazide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3,5-dibromo-4-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXNNZNARMLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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